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molecular formula C10H11N3O B1593408 2-Amino-5-cyano-N,3-dimethylbenzamide CAS No. 890707-29-6

2-Amino-5-cyano-N,3-dimethylbenzamide

Cat. No. B1593408
M. Wt: 189.21 g/mol
InChI Key: UOCPQZOXOQZEGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07528260B2

Procedure details

A flask purged with dry nitrogen was charged with palladium(II) acetate (370 mg, 1.64 mmol), 1,4-bis(diphenylphosphino)butane (850 mg, 2 mmol), activated zinc powder (500 mg, 7.64 mmol), zinc(II) cyanide (51 g, 434 mmol), and 2-amino-5-bromo-N,3-dimethylbenzamide (i.e. the product of Step A) (200 g, 820 mmol). Then freshly degassed N,N-dimethylformamide (500 mL) was added, and the mixture was heated at 130° C. for 25.5 h. Then the temperature was reduced to 95° C., and acetic acid (200 mL) was added. The mixture was sparged with nitrogen to remove hydrogen cyanide through scrubbers charged with aqueous sodium hydroxide and sodium hypochlorite solutions while cooling to room temperature. Then water (1500 mL) was added over 1.5 h, and sparging with nitrogen was continued overnight. Then the mixture was filtered, and the solids were washed with water and dried in a vacuum oven to afford the title compound as fluffy, light yellow solids, 141.5 g (90.9% yield).
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
850 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
370 mg
Type
catalyst
Reaction Step Two
Name
Quantity
500 mg
Type
catalyst
Reaction Step Two
Name
zinc(II) cyanide
Quantity
51 g
Type
catalyst
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
90.9%

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)CCCCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[NH2:31][C:32]1[C:41]([CH3:42])=[CH:40][C:39](Br)=[CH:38][C:33]=1[C:34]([NH:36][CH3:37])=[O:35].[CH3:44][N:45](C)C=O>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.[Zn].[C-]#N.[Zn+2].[C-]#N.C(O)(=O)C>[NH2:31][C:32]1[C:41]([CH3:42])=[CH:40][C:39]([C:44]#[N:45])=[CH:38][C:33]=1[C:34]([NH:36][CH3:37])=[O:35] |f:3.4.5,7.8.9|

Inputs

Step One
Name
Quantity
500 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
850 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(CCCCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=O)NC)C=C(C=C1C)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=O)NC)C=C(C=C1C)Br
Name
Quantity
370 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
500 mg
Type
catalyst
Smiles
[Zn]
Name
zinc(II) cyanide
Quantity
51 g
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A flask purged with dry nitrogen
CUSTOM
Type
CUSTOM
Details
was reduced to 95° C.
CUSTOM
Type
CUSTOM
Details
The mixture was sparged with nitrogen
CUSTOM
Type
CUSTOM
Details
to remove hydrogen cyanide through scrubbers
ADDITION
Type
ADDITION
Details
charged with aqueous sodium hydroxide and sodium hypochlorite solutions
TEMPERATURE
Type
TEMPERATURE
Details
while cooling to room temperature
ADDITION
Type
ADDITION
Details
Then water (1500 mL) was added over 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
sparging with nitrogen
FILTRATION
Type
FILTRATION
Details
Then the mixture was filtered
WASH
Type
WASH
Details
the solids were washed with water
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=C(C(=O)NC)C=C(C=C1C)C#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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